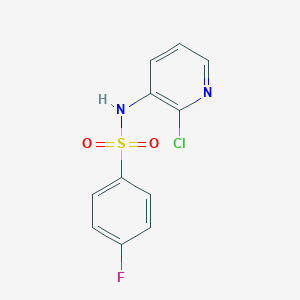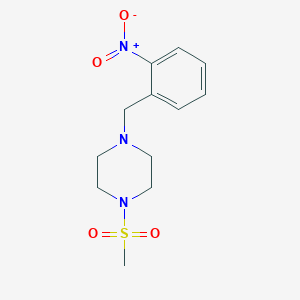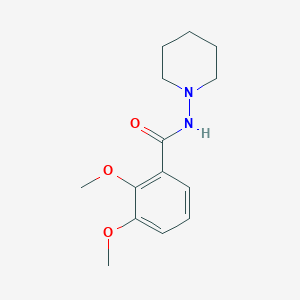![molecular formula C18H12N2OS2 B246136 N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide, also known as BTCP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTCP is a member of the benzothiazole family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and physiological effects:
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of a variety of diseases. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been shown to have potential applications as a fluorescent probe for the detection of metal ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has a variety of biological activities, making it a versatile compound for use in a variety of experiments. However, there are some limitations to the use of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide in lab experiments. For example, the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is not fully understood, which may make it difficult to interpret experimental results. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide, which could help to identify new potential applications for the compound. Additionally, research could focus on developing new derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide with improved biological activities. Finally, research could focus on developing new applications for N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide, such as in the treatment of other diseases or as a diagnostic tool in the detection of metal ions in biological samples.
Conclusion:
In conclusion, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as potential applications as a fluorescent probe for the detection of metal ions in biological samples. While there are some limitations to the use of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide in lab experiments, there are many potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-aminothiophene with 2-chlorobenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 2-aminobenzothiazole in the presence of a reducing agent to form the final product, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide. The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide has been used as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
Formule moléculaire |
C18H12N2OS2 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12N2OS2/c21-17(16-10-5-11-22-16)19-13-7-2-1-6-12(13)18-20-14-8-3-4-9-15(14)23-18/h1-11H,(H,19,21) |
Clé InChI |
COSZGRSDPBELFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CS4 |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246060.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)

![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)


![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)